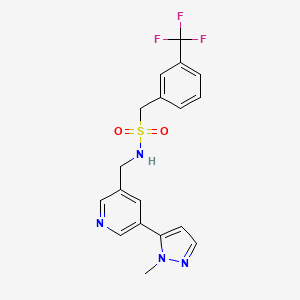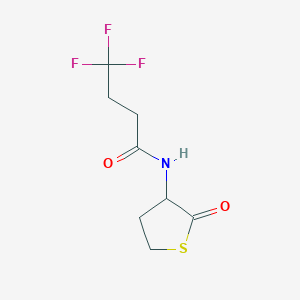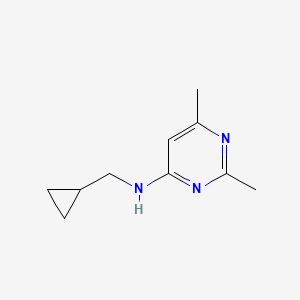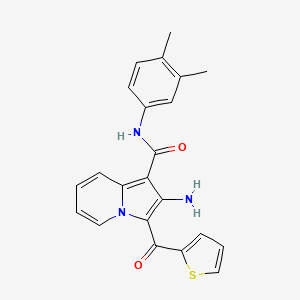
2-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide is a chemical compound with the CAS Number: 727717-70-6 . It has a molecular weight of 245.32 and its IUPAC name is 2-fluoro-N-isopentylbenzenesulfonamide . It is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16FNO2S/c1-9(2)7-8-13-16(14,15)11-6-4-3-5-10(11)12/h3-6,9,13H,7-8H2,1-2H3 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
This compound is an oil at room temperature . More specific physical and chemical properties such as density, melting point, and boiling point were not found in the sources I accessed.Wissenschaftliche Forschungsanwendungen
Synthesis and Asymmetric Fluorination
2-Fluoro-N-(3-methylbutyl)benzene-1-sulfonamide, along with similar sulfonamides, has been explored in the context of synthetic chemistry, particularly in novel methods for constructing diverse molecular structures. For instance, a study presented novel approaches for the facile construction of sultams, demonstrating the synthesis of related compounds through o-methyl lithiation of N-Boc-o-toluenesulfonamide followed by cyclization, leading to the production of N-fluorosultams. These compounds exhibited potential in electrophilic asymmetric fluorination, showcasing the role of sulfonamides in facilitating stereochemical control in synthesis (Liu, Shibata, & Takéuchi, 2000).
Polymorphism and Material Science
Research into fluorine-substituted sulfonamides has also delved into material science, particularly in studying polymorphism in aromatic sulfonamides. A study focused on the effect of fluorine groups on the polymorphism of aromatic sulfonamides, revealing how fluorine substitution leads to the formation of polymorphs or pseudopolymorphs. This research provides insight into the structural and material properties of these compounds, which could influence their application in various industrial and pharmaceutical contexts (Terada et al., 2012).
Biological Activity
Sulfonamides, including those with fluorine substitutions, have been extensively studied for their biological activities. For example, new sulfonamides derived from carvacrol showed high antibacterial activity against resistant Staphylococcus aureus strains. Such studies highlight the potential of fluorinated sulfonamides in developing new antimicrobial agents, underscoring the importance of chemical modifications in enhancing drug efficacy and spectrum (Oliveira et al., 2016).
Environmental Studies
The environmental behavior of fluorinated chemicals, including sulfonamides, has been a topic of interest. Research into the air concentrations of fluorotelomer alcohols and other polyfluorinated alkyl substances in Germany provides valuable data on the environmental presence and distribution of these compounds. Such studies are crucial for understanding the ecological impact of fluorinated sulfonamides and related chemicals, informing regulatory and cleanup efforts (Jahnke et al., 2007).
Safety and Hazards
This compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
2-fluoro-N-(3-methylbutyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO2S/c1-9(2)7-8-13-16(14,15)11-6-4-3-5-10(11)12/h3-6,9,13H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQHLLVKNMSZFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNS(=O)(=O)C1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2726847.png)

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2726850.png)


![2-(2,2-diphenylacetamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2726855.png)
![2-Methyl-1-[(2-methylpropyl)amino]propan-2-ol](/img/structure/B2726856.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(ethylsulfonyl)azetidin-1-yl)propan-1-one](/img/structure/B2726857.png)



![N-[2-(3,6-Dihydro-2H-pyran-4-yl)-2-methylpropyl]but-2-ynamide](/img/structure/B2726865.png)
![N-[(2Z)-3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-2-methoxyaniline](/img/structure/B2726868.png)
